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GePhos1

Cat. No.: B12370436
M. Wt: 1192.8 g/mol
InChI Key: WZGZVHMLXIWLRW-XJMRKHOFSA-N
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Description

Evolution of Targeted Protein Modulation Strategies in Chemical Biology

The field of chemical biology has seen significant advancements in developing strategies to precisely modulate protein function. Traditional approaches primarily relied on small-molecule inhibitors that occupy the active site of enzymes, such as kinases, to block their activity. While successful in many cases, this "occupancy-driven" model often requires high drug concentrations and can lead to off-target effects due to the conserved nature of enzyme active sites. nih.govnih.govnih.gov

A significant evolution in targeted protein modulation came with the advent of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to the vicinity of the target. This proximity-induced ubiquitination marks the target protein for degradation by the proteasome. PROTACs operate through a catalytic, "event-driven" mechanism, where a single PROTAC molecule can mediate the ubiquitination and degradation of multiple target protein molecules, potentially leading to more sustained effects and overcoming some limitations of occupancy-driven inhibitors. nih.govnih.gov

Building upon the success of PROTACs and the concept of proximity-induced modulation, the strategy of Phosphorylation Targeting Chimeras (PhosTACs) was developed. nih.govnih.gov Instead of recruiting an E3 ligase to induce protein degradation, PhosTACs are designed to recruit a phosphatase to a specific phosphoprotein, thereby promoting its dephosphorylation. nih.govnih.gov This approach offers a complementary method to modulate protein function by directly targeting phosphorylation marks, which can be crucial for protein activity, localization, and interactions. nih.gov

Conceptual Framework of Proximity-Induced Phosphatase Recruitment for Protein Dephosphorylation

The core principle of PhosTACs is the induction of proximity between a target phosphoprotein and a phosphatase that can remove the phosphate (B84403) group(s) from specific residues on the target. nih.govnih.gov PhosTAC molecules are typically heterobifunctional, consisting of two key components linked by a chemical linker: one ligand that binds to the target phosphoprotein and another ligand that binds to a phosphatase or a component of a phosphatase complex. nih.gov

Upon binding of the PhosTAC to both the target protein and the phosphatase, a ternary complex is formed. This induced proximity brings the catalytic domain of the phosphatase into close vicinity of the phosphorylation site(s) on the target protein, facilitating the removal of phosphate groups. This mechanism is "event-driven" and potentially catalytic, similar to PROTACs, meaning that one PhosTAC molecule could theoretically mediate the dephosphorylation of multiple target molecules. nih.gov This contrasts with stoichiometric inhibitors that block an enzyme's active site. nih.govnih.gov

Different phosphatases can be recruited by PhosTACs, with protein phosphatase 2A (PP2A) being a prominent example in initial studies. nih.gov PP2A is a major serine/threonine phosphatase that regulates a wide range of cellular processes. nih.gov PhosTACs can be designed to recruit specific subunits of the PP2A holoenzyme, such as the scaffolding subunit A, to achieve targeted dephosphorylation.

Historical Development and Significance of GePhos1 as a Representative Epidermal Growth Factor Receptor (EGFR)-Targeting PhosTAC

The development of PhosTACs represents a significant step in expanding the toolkit for targeted protein modulation beyond degradation and inhibition. Initial proof-of-concept studies demonstrated the feasibility of this approach by targeting proteins like PDCD4 and FOXO3a using PP2A-recruiting PhosTACs. nih.gov These studies showed that targeted dephosphorylation could lead to specific biological outcomes, including the transcriptional activation of a FOXO3a-responsive reporter gene upon its dephosphorylation.

This compound emerged as a representative PhosTAC specifically designed to target the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a critical role in cell growth, proliferation, and survival, and its aberrant activation is frequently observed in various cancers. Traditionally, EGFR activity has been targeted using tyrosine kinase inhibitors (TKIs) that block the kinase activity. nih.gov this compound, as an EGFR-targeting PhosTAC, offers a novel approach by aiming to induce the dephosphorylation of EGFR, thereby modulating its activity through a different mechanism.

The significance of this compound lies in demonstrating the applicability of the PhosTAC concept to receptor tyrosine kinases, which are crucial signaling nodes often hyperphosphorylated in disease states. By recruiting a phosphatase to EGFR, this compound provides a means to directly counteract the phosphorylation events that drive EGFR activation and downstream signaling. This represents a departure from solely inhibiting the kinase activity and explores the potential of actively promoting dephosphorylation as a therapeutic strategy.

Research findings have provided detailed insights into the activity of this compound. Studies using engineered cell lines expressing a fusion protein of FKBP12 F36V and the phosphatase PTPN2 (TC45) have shown that this compound can induce intracellular EGFR dephosphorylation. Specifically, this compound has been shown to cause profound dephosphorylation at key EGFR autophosphorylation sites, including pY1068 and pY845, the latter being located within the kinase loop.

Furthermore, research has demonstrated that this compound's activity extends to the dephosphorylation of downstream signaling proteins that are typically activated by phosphorylated EGFR. Examples include the dephosphorylation of STAT3 at Y705, and several other proteins like EIF4EBP1, EIF4B, Capicua, and YAP1, albeit with differential patterns compared to treatment with the TKI gefitinib (B1684475). These findings suggest that PhosTAC-mediated dephosphorylation of EGFR can impact downstream signaling cascades, contributing to its biological effects.

Studies have also provided data on the catalytic nature of this compound's action. In vitro experiments incubating recombinant EGFR kinase domain and FKBP12 F36V -PTPN2 with this compound demonstrated a significantly higher amount of phosphate release compared to controls, showcasing the catalytic effect of the PhosTAC in promoting dephosphorylation.

The biological consequences of this compound-induced EGFR dephosphorylation have been investigated. This compound has been shown to induce apoptosis and inhibit the viability of cancer cells, such as HeLa cells engineered to express FKBP12 F36V -PTPN2. For instance, treatment with this compound resulted in a notable percentage of apoptotic and dead cells and inhibited cell proliferation in a dose-dependent manner.

To confirm the specificity of this compound's phosphatase recruitment mechanism, an inactive epimer, ithis compound, which lacks the ability to recruit the phosphatase, has been used as a negative control in studies. Comparison of the effects of this compound and ithis compound helps to attribute the observed dephosphorylation and biological outcomes specifically to the PhosTAC-mediated proximity induction.

The research findings on this compound highlight the potential of targeting protein phosphorylation through directed dephosphorylation as a therapeutic strategy, offering a distinct modality compared to traditional kinase inhibition.

Here is a summary of some research findings related to this compound's dephosphorylation activity:

Target Protein/SiteEffect of this compound TreatmentReference
EGFR pY1068Profound dephosphorylation
EGFR pY845Profound dephosphorylation
STAT3 pY705Notable dephosphorylation
EIF4EBP1 pS85/pS86Preferential dephosphorylation compared to gefitinib (pS85)
EIF4B pS406Preferential dephosphorylation compared to gefitinib
Capicua pS77Preferential dephosphorylation compared to gefitinib
YAP1 pT143Preferential dephosphorylation compared to gefitinib

Table 1: Selected Dephosphorylation Targets of this compound

Here is a summary of this compound's effect on cell viability in engineered HeLa cells:

CompoundConcentrationTreatment DurationCell Viability DecreaseIC₅₀ (6 days)Reference
This compound5 µM4 days48.5%0.81 µM
ithis compound5 µM4 days20.6%23.4% at 5 µM
Gefitinib5 µM6 days74.3%2.54 µM

Table 2: Effect of this compound on Cell Viability in FKBP12 F36V -PTPN2 HeLa Cells

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H75ClFN7O13 B12370436 GePhos1

Properties

Molecular Formula

C63H75ClFN7O13

Molecular Weight

1192.8 g/mol

IUPAC Name

[(1R)-1-[3-[2-[[3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-3-oxopropyl]amino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

InChI

InChI=1S/C63H75ClFN7O13/c1-8-45(42-33-56(80-5)60(82-7)57(34-42)81-6)62(75)72-25-10-9-15-50(72)63(76)85-51(20-16-40-17-21-52(77-2)53(31-40)78-3)41-13-11-14-44(32-41)84-38-58(73)66-23-22-59(74)71-28-26-70(27-29-71)24-12-30-83-55-36-46-49(37-54(55)79-4)67-39-68-61(46)69-43-18-19-48(65)47(64)35-43/h11,13-14,17-19,21,31-37,39,45,50-51H,8-10,12,15-16,20,22-30,38H2,1-7H3,(H,66,73)(H,67,68,69)/t45-,50-,51+/m0/s1

InChI Key

WZGZVHMLXIWLRW-XJMRKHOFSA-N

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCC(=O)N5CCN(CC5)CCCOC6=C(C=C7C(=C6)C(=NC=N7)NC8=CC(=C(C=C8)F)Cl)OC

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCC(=O)N5CCN(CC5)CCCOC6=C(C=C7C(=C6)C(=NC=N7)NC8=CC(=C(C=C8)F)Cl)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Gephos1

Design Principles for Bifunctional PhosTAC Molecules

Bifunctional PhosTAC molecules like GePhos1 are engineered to bring a target protein and a phosphatase into proximity, facilitating the dephosphorylation of the target. researchgate.net The design of each component is crucial for efficient ternary complex formation and subsequent dephosphorylation activity. nih.govresearchgate.net

Rational Design of Phosphatase-Recruiting Ligands

Recruiting a phosphatase subunit or holoenzyme using small molecules while maintaining its activity and avoiding adverse cellular effects presents a challenge. researchgate.net To overcome this, a strategy involving a fusion protein system has been employed in the design of PhosTACs. nih.govresearchgate.net In the case of this compound, the FK506 binding protein 12 (FKBP12F36V) fusion protein strategy was utilized for phosphatase recruitment. nih.gov This fusion protein can be efficiently recruited by a small-molecule ligand for FKBP12F36V, providing a bio-orthogonal method widely used in targeted protein degradation research. nih.gov PTPN2 (TC45), a phosphotyrosine-specific nonreceptor phosphatase, was chosen as the phosphatase for EGFR to minimize potential target protein incompatibility. nih.gov The PTPN2-TC45 was fused with the FKBP12F36V tag protein at its N-terminal. nih.gov The small-molecule FKBP12F36V ligand is a key component of this compound, designed to bind to this fusion protein and thus recruit the phosphatase to the vicinity of the target protein. nih.gov The S-pipecolic ester motif in the FKBP12F36V ligand has been identified as a main contributor for binding. researchgate.net Inversion of the stereocenter of this motif can lead to decreased binding affinity, as demonstrated by the inactive this compound epimer (ithis compound) which lacks binding affinity toward FKBP12F36V and serves as a nonbinding negative control. researchgate.netmedchemexpress.com

Design Strategies for Target Protein-Binding Ligands (e.g., EGFR)

For this compound, the first-generation EGFR inhibitor, gefitinib (B1684475), was selected as the EGFR recruiting molecule due to its high affinity (Kd = 35 nM) towards wild-type EGFR. nih.gov EGFR belongs to the ErbB family of receptor tyrosine kinase proteins and plays a significant role in cancer pathology. nih.govoncohemakey.com EGFR activation, often triggered by ligand binding like epidermal growth factor (EGF), leads to dimerization and activation of its tyrosine kinase domain, resulting in autophosphorylation on multiple sites and downstream signal transduction. oncohemakey.com Gefitinib's ability to bind to EGFR makes it a suitable component for directing the PhosTAC to the target protein. nih.gov

Linker Chemistry and Topological Considerations for Optimal Ternary Complex Formation

Chemical linkers are used to connect the phosphatase-recruiting ligand and the target protein-binding ligand in bifunctional molecules like PhosTACs. nih.govnih.gov The linker's length and composition are critical for the physicochemical properties and bioactivity of these molecules. nih.gov Optimal linker design is essential for facilitating the formation of a productive ternary complex between the PhosTAC, the target protein (EGFR), and the recruited phosphatase (FKBP12F36V-PTPN2). nih.govresearchgate.net Ternary complex formation induced by this compound has been observed. nih.govresearchgate.net The linker must possess the appropriate length and flexibility or rigidity to orient the two ligands correctly to allow simultaneous binding to their respective protein targets and enable the phosphatase to access the phosphorylation sites on EGFR. Studies on PhosTACs with different linker lengths have shown that shorter linkers can demonstrate optimal potency. semanticscholar.org The empirical nature of linker design in similar bifunctional molecules highlights the importance of exploring various linker chemistries and topological considerations to achieve optimal ternary complex formation and desired biological outcomes. nih.govescholarship.org

Convergent and Divergent Synthetic Approaches to this compound

The synthesis of complex molecules like this compound can employ either convergent or divergent synthetic strategies. rsc.orgnih.govwikipedia.org While specific detailed synthetic schemes for this compound are not extensively described in the provided context, the general principles of these approaches are relevant.

Multi-Step Synthesis of Key Precursors

Both convergent and divergent synthesis strategies typically involve the multi-step synthesis of key molecular precursors. rsc.orgmsu.eduyoutube.com This involves a sequence of chemical reactions to build the necessary fragments, such as the phosphatase-recruiting ligand and the EGFR-binding ligand, from simpler starting materials. msu.edubritannica.com These steps require careful planning to construct the carbon framework, introduce or transform functional groups, and control stereochemistry where necessary. msu.edu

Coupling Reactions and Post-Synthetic Modifications

Once the key precursors are synthesized, they are joined together through coupling reactions to form the final bifunctional PhosTAC molecule. nih.gov The choice of coupling chemistry depends on the functional groups present on the precursors and the desired linker structure. Following the primary coupling, post-synthetic modifications may be performed to further refine the molecule's properties or introduce additional functionalities. utexas.edursc.orgescholarship.orgsci-hub.se Post-synthetic modification involves altering a pre-assembled molecular structure while preserving its core framework. utexas.edursc.orgescholarship.org In the context of PhosTAC synthesis, this could involve modifying the linker, adding solubilizing groups, or other chemical transformations to optimize the molecule's performance. rsc.orgmdpi.com

Detailed research findings related to this compound include its ability to induce EGFR dephosphorylation at specific tyrosine sites, such as pY1068 and pY845. researchgate.netmedchemexpress.com this compound has also been shown to affect downstream signaling proteins, leading to dephosphorylation of STAT3 at pY705 and alterations in the phosphorylation state of proteins like SHC and INPPL1. nih.govresearchgate.net The dephosphorylation effect induced by this compound is catalytic. nih.gov Compared to gefitinib, this compound demonstrates a different mode of action, affecting phosphorylation through phosphatase recruitment rather than direct kinase inhibition. nih.gov

Data regarding the dephosphorylation effects of this compound can be summarized in tables to illustrate its potency. For example, the half-maximum dephosphorylation (DpC50) for this compound has been reported to be around 13 nM in engineered cells. nih.gov

CompoundTargetEffect on EGFR PhosphorylationDpC50 (HeLa cells)
This compoundEGFRDephosphorylation (e.g., pY1068, pY845)~13 nM nih.gov
ithis compound (Epimer)EGFRModerate dephosphorylation at high concentration (control)Not applicable (inactive control) nih.gov
GefitinibEGFRKinase InhibitionNot directly comparable to DpC50 nih.gov

Note: DpC50 values represent the concentration at which half-maximum dephosphorylation is observed.

This compound has been shown to induce apoptosis and cell toxicity in cancer cells. medchemexpress.commedchemexpress.comresearchgate.net For instance, treatment with 1 μM this compound induced apoptosis and cell death in HeLa cells. medchemexpress.com

Stereochemical Control and Regioselectivity in this compound Synthesis

The synthesis of complex molecules like PhosTACs, including this compound, necessitates rigorous control over both stereochemistry and regioselectivity to ensure the formation of the desired active compound. Stereochemistry, the study of the spatial arrangement of atoms within molecules, is critical because different stereoisomers can exhibit vastly different biological activities. Regioselectivity refers to the preference for bond formation or breakage at a specific site within a molecule during a chemical reaction. Achieving high regioselectivity is essential to synthesize the correct structural isomer when multiple reaction sites are available.

While detailed synthetic routes specifically outlining the stereochemical and regiochemical control elements for this compound are not extensively described in the readily available literature, the existence of ithis compound, an inactive epimer of this compound, underscores the paramount importance of stereochemical control in its synthesis. Epimers are diastereomers that differ in configuration at only one stereogenic center. The significant difference in activity between this compound and ithis compound highlights that the precise three-dimensional arrangement of atoms in this compound is crucial for its ability to effectively recruit phosphatases and induce EGFR dephosphorylation. Therefore, any successful synthetic strategy for this compound must incorporate methods that control the stereochemistry at relevant centers and ensure the correct connectivity through regioselective transformations.

Chemical Modifications and Analog Generation of this compound

Chemical modifications and the generation of analogs are fundamental approaches in medicinal chemistry to optimize the properties of a lead compound, such as this compound, and to explore its structure-activity relationship (SAR). PhosTACs, in general, are modular molecules typically composed of a ligand that binds to the target protein (in this case, EGFR), a linker, and a moiety that recruits a specific phosphatase. nih.govnih.gov Modifications can be introduced in any of these components to potentially improve target binding affinity, enhance phosphatase recruitment, optimize pharmacokinetic properties, or alter cellular permeability.

The comparison between this compound and its inactive epimer, ithis compound, serves as a direct example of how subtle chemical differences, specifically in stereochemistry, can profoundly impact biological activity. This comparison is a form of analog study, demonstrating that the correct stereochemical configuration is essential for this compound's function.

Systematic Structure-Activity Relationship (SAR) Studies through Analog Synthesis

Systematic SAR studies involve the synthesis of a series of analogs of a core compound, like this compound, where specific parts of the molecular structure are systematically modified. The biological activity of each analog is then evaluated to understand how structural changes influence activity. For this compound, SAR studies would aim to delineate which parts of the molecule are critical for EGFR binding, which are important for phosphatase recruitment, and how the linker influences the formation of a functional ternary complex (this compound-EGFR-phosphatase).

The observed difference in activity between this compound and ithis compound provides a clear starting point for SAR. As an inactive epimer, ithis compound demonstrates that the stereochemical arrangement is directly linked to the molecule's ability to induce EGFR dephosphorylation and apoptosis.

Further SAR studies on this compound could involve:

Modifications to the EGFR-binding motif to enhance affinity or specificity.

Alterations to the phosphatase-recruiting element to improve recruitment efficiency or engage different phosphatase types.

Variations in the linker length, flexibility, and chemical composition to optimize the spatial orientation of the EGFR-binding and phosphatase-recruiting moieties for effective ternary complex formation.

Detailed research findings comparing this compound and ithis compound highlight the functional consequence of their stereochemical difference. As shown in the table below, this compound at a concentration of 1 µM significantly induces EGFR dephosphorylation and apoptosis in HeLa cells, while the epimer ithis compound shows markedly reduced or negligible activity.

CompoundConcentrationEGFR pY1068 DephosphorylationEGFR pY845 DephosphorylationApoptosis Induction (HeLa cells)
This compound1 µMProfound InductionProfound InductionInduced
ithis compound1 µMMinimal/Negligible EffectMinimal/Negligible EffectMinimal/Negligible Effect
DMSO (Control)-No InductionNo InductionNo Induction

Note: Data compiled from research findings on this compound activity.

Isotopic Labeling Strategies for Mechanistic Elucidation and Metabolic Fate Tracking

Isotopic labeling involves replacing one or more atoms in a molecule with an isotope of that element (e.g., using ¹³C, ¹⁵N, ²H, or ¹⁸O instead of the common isotopes). This technique is invaluable in chemical biology for elucidating reaction mechanisms, tracking the metabolic fate of compounds, and quantifying their presence in complex biological matrices using techniques like mass spectrometry.

For this compound, isotopic labeling strategies could provide critical insights into its mechanism of action and pharmacokinetics. For instance:

Mechanistic Elucidation: Labeling specific atoms within this compound could help track its binding to EGFR and its interaction with recruited phosphatases. By synthesizing this compound with isotopes at different positions, researchers could study the dynamics of ternary complex formation and the subsequent dephosphorylation event at a molecular level.

Metabolic Fate Tracking: Isotopic labeling allows for the precise quantification of this compound and its metabolites in biological samples (e.g., cell lysates, tissue extracts, or biofluids). This is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. By administering isotopically labeled this compound, researchers can differentiate the parent compound from endogenous molecules and track its journey through a biological system, providing data on its stability, half-life, and the pathways by which it is metabolized. Although specific studies using isotopic labeling of this compound were not found in the provided sources, the principles of this technique are directly applicable to understanding the behavior of PhosTACs like this compound in biological systems.

Molecular and Mechanistic Investigations of Gephos1 Action

Dephosphorylation Cascade and Substrate Specificity at the Molecular Level

The primary mechanism of GePhos1 involves the recruitment of a phosphatase to EGFR, leading to targeted dephosphorylation. This process is central to its function as a PhosTAC.

Kinetic and Thermodynamic Analysis of this compound Interaction with Phosphatase Enzymes (e.g., PTPN2)

This compound has been shown to recruit the phosphatase PTPN2 in engineered cell lines nih.govresearchgate.net. In vitro experiments have demonstrated that this compound induces a significantly higher amount of phosphate (B84403) release compared to an inactive epimer, ithis compound nih.govresearchgate.net. For instance, in one study, the released phosphate induced by this compound was measured at 27.59 ± 0.49 μM, compared with 7.68 ± 0.20 μM by ithis compound nih.govresearchgate.net. This indicates that the phosphatase recruitment by this compound leads to enhanced catalytic dephosphorylation activity nih.govresearchgate.net.

Biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to characterize the binding affinity of components of the PhosTAC system. For example, the binding of the FKBP12F36V ligand (a component used for phosphatase recruitment in the engineered system) to recombinant FKBP12F36V showed a low nanomolar Kd of 16 nM by SPR and 9.9 ± 7.8 nM by ITC nih.gov. The inactive epimer ligand showed no notable binding nih.gov. While these data specifically relate to the interaction between the recruiting element of this compound and a modified phosphatase, they support the principle of high-affinity interactions driving the recruitment process essential for this compound function.

Below is a summary of in vitro phosphate release data:

CompoundPhosphate Release (μM)Standard Deviation (μM)
This compound27.590.49
ithis compound7.680.20

Molecular Recognition and Binding Mode Analysis of EGFR by this compound

This compound functions as an EGFR-targeting PhosTAC, utilizing an EGFR small molecule inhibitor, such as gefitinib (B1684475), as a warhead to bind to EGFR nih.govnhri.org.tw. This interaction is crucial for bringing the phosphatase into proximity with the target protein. In vitro studies have assessed the inhibitory effects of this compound and its epimer, ithis compound, toward EGFR, showing similar median inhibitory concentrations (IC50) of 0.38 nM and 0.29 nM, respectively nih.govresearchgate.net. This suggests that the EGFR binding affinity of this compound is primarily driven by its inhibitor component nih.govresearchgate.net. The binding mode is expected to be similar to that of the constituent EGFR inhibitor, engaging with the kinase domain of EGFR.

Comprehensive Analysis of Phosphorylation Site Selectivity on Target Proteins and Phosphoproteomic Profiling

This compound induces profound dephosphorylation of EGFR at specific tyrosine residues, including pY1068 and pY845 nih.govresearchgate.netmedchemexpress.com. These sites are key autophosphorylation sites on EGFR and play critical roles in downstream signaling. The half-maximum dephosphorylation (DpC50) for this compound in engineered HeLa cells was found to be around 13 nM nih.govresearchgate.net.

A comprehensive phosphoproteomic approach has been employed to investigate the global phosphorylation changes induced by this compound treatment nih.govnhri.org.tw. This analysis revealed that this compound significantly alters phosphorylation levels at numerous sites across the proteome, demonstrating a differential influence on cell signaling pathways compared to treatment with gefitinib alone nih.govnhri.org.tw. Beyond EGFR autophosphorylation sites, phosphoproteomic data showed significant dephosphorylation of other proteins involved in EGFR signaling pathways. Examples of significantly downregulated phosphorylation sites observed with this compound treatment include EGFR pY1197, SHC pS426, INPPL1 (pY987 and pS1003), TNK2 (pY827), and STAT3 (pY705) nih.gov. Gene Ontology (GO) analysis of downregulated phosphoproteins highlighted enrichment in pathways such as EGF/EGFR signaling, Rho GTPase signaling, and signaling by RTKs nih.gov.

Below is a table summarizing some key EGFR phosphorylation sites affected by this compound:

EGFR Phosphorylation SiteEffect of this compound Treatment
pY1068Profound dephosphorylation
pY845Profound dephosphorylation
pY1101Substantially blunted
pY1197Significant dephosphorylation

Ternary Complex Formation and Dynamics

The mechanism of action of this compound is contingent upon the formation of a ternary complex involving this compound, the target protein (EGFR), and the recruited phosphatase (PTPN2).

Biophysical Characterization of this compound-Target-Phosphatase Complexes

Studies have shown that this compound enhances the formation of the ternary complex consisting of this compound, EGFR, and FKBP12F36V-PTPN2 in engineered cells nih.govresearchgate.netresearchgate.netsemanticscholar.org. This enhanced ternary complex formation is a key event mediated by the bifunctional nature of this compound, bringing the phosphatase into close proximity with the phosphorylated EGFR. While specific biophysical data detailing the structure or precise composition of the this compound-EGFR-PTPN2 ternary complex from techniques like X-ray crystallography or cryo-EM were not found in the provided search results, the observation of enhanced complex formation underscores its importance in the PhosTAC mechanism nih.govresearchgate.netresearchgate.netsemanticscholar.org. Techniques such as native mass spectrometry have been noted as effective for identifying and measuring ternary complexes formed by similar bifunctional molecules like PROTACs, suggesting potential avenues for further characterization of this compound complexes researchgate.net.

Factors Influencing Ternary Complex Stability and Lifetime

The mechanism of action for PhosTACs like this compound involves the formation of a ternary complex comprising the target protein (EGFR), the PhosTAC molecule (this compound), and a recruited phosphatase (PTPN2 in engineered cellular systems used for study). nih.govsinobiological.com The stability and lifetime of this ternary complex are critical factors influencing the efficiency of targeted dephosphorylation. Enhanced ternary complex formation induced by this compound has been observed in experimental settings. nih.gov

Research into related bifunctional molecules, such as PROTACs, provides insights into the factors that generally influence ternary complex stability. These factors include the binding affinities of the PhosTAC to both the target protein and the phosphatase, the properties of the chemical linker connecting the two binding moieties, and the formation of de novo protein-protein interactions between the target and the ligase/phosphatase within the complex. biorxiv.orgcytivalifesciences.com.cnelifesciences.org Favorable induced protein-protein interactions can enhance the affinity of the PhosTAC for its binding partners within the ternary complex. cytivalifesciences.com.cn Longer-lasting ternary complexes are typically associated with more efficient target modification, such as ubiquitination in the case of PROTACs, which translates to faster rates of protein depletion. biorxiv.orgcytivalifesciences.com.cn By extension, a stable and long-lived ternary complex induced by this compound is expected to facilitate sustained proximity between EGFR and the recruited phosphatase, leading to more effective dephosphorylation.

Downstream Cellular Signaling Pathway Modulation (Molecular Studies)

This compound has been shown to modulate EGFR signaling, leading to downstream cellular effects, including apoptosis and cytotoxicity. nih.govinvivochem.commedchemexpress.comresearchgate.netresearchgate.net The primary action of this compound involves inducing the dephosphorylation of EGFR at key tyrosine residues, such as pY1068 and pY845, which are critical autophosphorylation sites within the receptor. invivochem.commedchemexpress.comresearchgate.netnih.gov Phosphorylation at the C-terminal tail of EGFR is essential for the recruitment and activation of numerous downstream signaling proteins. researchgate.netnih.gov By targeting these phosphorylation sites, this compound disrupts the normal activation of EGFR-mediated signaling cascades.

Studies employing phosphoproteomic approaches have revealed the complex signaling consequences induced by this compound treatment, with significant alterations observed in the phosphorylation status of numerous proteins. nih.gov This indicates that this compound's impact extends beyond the primary target, EGFR, influencing a network of downstream signaling pathways.

Advanced Proteomic Methodologies for Mapping this compound-Induced Signaling Rewiring

Advanced proteomic methodologies, particularly phosphoproteomics, have been instrumental in dissecting the signaling changes induced by this compound. These approaches allow for the comprehensive identification and quantification of protein phosphorylation sites across the proteome, providing a global view of how this compound treatment "rewires" cellular signaling networks.

Data-independent acquisition mass spectrometry (DIA-MS) is one such advanced technique that has been utilized in studies investigating PhosTACs. nih.govbiorxiv.org DIA-MS offers deep proteome coverage with high quantitative consistency and accuracy, making it suitable for analyzing the dynamic and complex changes in protein phosphorylation profiles following drug treatment. biorxiv.orgmdpi.com By comparing the phosphoproteome of cells treated with this compound to control or comparator treatments (such as gefitinib), researchers can identify specific phosphorylation events that are uniquely modulated by the PhosTAC mechanism. This allows for a detailed mapping of the downstream signaling pathways affected by targeted dephosphorylation. nih.gov

Elucidation of Specific Protein Dephosphorylation Events Beyond the Primary Target

Beyond its direct effect on EGFR phosphorylation, this compound treatment has been shown to induce dephosphorylation of several other proteins involved in various signaling pathways. These findings highlight the broader impact of targeted EGFR dephosphorylation on the cellular signaling landscape.

Specific protein dephosphorylation events observed in response to this compound include:

STAT3 at pY705. researchgate.netnih.gov

EIF4EBP1 at pS86 and pS85. nih.gov

Eukaryotic translation initiation factor 4B at pS406. nih.gov

Capicua at pS77. nih.gov

Yes-associated protein 1 at pT143. nih.gov

SHC at pS426. nih.gov

Inositol polyphosphate phosphatase-like 1 (INPPL1) at pY987 and pS1003. nih.gov

TK nonreceptor 2 (TNK2) at pY827. nih.gov

These dephosphorylation events indicate that this compound's modulation of EGFR signaling has ripple effects on pathways downstream of EGFR, including those involving STAT3 and components of the translation initiation machinery. researchgate.netnih.gov Furthermore, studies have noted that this compound showed decreased inhibition toward receptor-interacting protein kinase 2 (S363), an off-target of gefitinib, suggesting that the PhosTAC mechanism may offer improved target selectivity compared to traditional kinase inhibitors. nih.gov

The half-maximum dephosphorylation (DpC50) for this compound was determined to be around 13 nM in engineered HeLa cells, indicating its potency in inducing dephosphorylation. nih.gov

Table 1: Selected Proteins Dephosphorylated by this compound Beyond EGFR

ProteinPhosphorylation Site(s)
STAT3pY705
EIF4EBP1pS86, pS85
Eukaryotic translation initiation factor 4BpS406
CapicuapS77
Yes-associated protein 1pT143
SHCpS426
INPPL1pY987, pS1003
TNK2pY827

Table 2: this compound Dephosphorylation Potency in Engineered Cells

Cell LineAssayMetricValue
Engineered HeLa (FKBP12F36V-PTPN2)EGFR DephosphorylationDpC50~13 nM

These findings underscore the complex and widespread impact of this compound-mediated targeted dephosphorylation on cellular signaling networks, highlighting the potential of PhosTAC technology to precisely modulate protein phosphorylation and influence downstream cellular processes.

Advanced Spectroscopic and Analytical Characterization Methodologies for Gephos1 Systems

High-Resolution Structural Elucidation Techniques

Determining the precise three-dimensional structure of GePhos1 is fundamental to understanding its function and optimizing its properties. High-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, Cryo-Electron Microscopy, and Mass Spectrometry-based approaches are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformation and Ligand Binding.

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of small molecules in solution. For this compound, various NMR experiments can provide detailed information about the connectivity of atoms, the identification of functional groups, and the molecule's three-dimensional conformation in solution.

One-dimensional NMR spectra, such as 1H, 13C, and 31P NMR (given the potential presence of phosphorus-containing moieties in a PhosTAC), provide initial information about the types and chemical environments of nuclei within this compound. Analysis of chemical shifts, splitting patterns, and integration allows for the assignment of signals to specific atoms in the molecule. Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing through-bond and through-space correlations between nuclei, enabling the complete assignment of the spectrum and the determination of the molecular connectivity.

Furthermore, NMR can be used to study the conformation of this compound and how it changes upon binding to its target, EGFR, or other molecules. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about interatomic distances, which can be used to build a 3D model of this compound in solution. Changes in chemical shifts or signal intensities in NMR spectra upon the addition of a binding partner can indicate interaction sites and conformational changes induced by binding.

Illustrative Hypothetical 1H NMR Data for a Fragment of this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment (Hypothetical)
7.28d, J=8.0 Hz2HAromatic H (ortho to substituent)
7.05t, J=8.0 Hz1HAromatic H (para to substituent)
3.85s3HOCH3
2.51t, J=7.5 Hz2H-CH2- (adjacent to electron-withdrawing group)
1.20t, J=7.5 Hz3HCH3

(Note: This table presents hypothetical data for an illustrative fragment and does not represent actual this compound NMR data.)

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Determination

X-ray crystallography is the gold standard for determining the high-resolution, three-dimensional structure of molecules in a crystalline state. If this compound can be crystallized, either alone or in complex with a binding partner like a fragment of EGFR, X-ray diffraction can provide atomic coordinates, bond lengths, bond angles, and torsional angles, yielding an unambiguous 3D structure. This is particularly valuable for understanding the precise binding mode of this compound to its target at the atomic level.

For larger complexes involving this compound and its biological targets, or when obtaining suitable crystals for X-ray diffraction is challenging, Cryo-Electron Microscopy (Cryo-EM) offers an alternative for high-resolution structure determination. Cryo-EM involves flash-freezing the sample in a thin layer of vitreous ice and imaging it with an electron beam. Three-dimensional reconstructions are then generated from a large number of 2D images. Recent advancements in Cryo-EM, particularly in microcrystal electron diffraction (MicroED), have made it increasingly applicable to small molecules and their complexes, even from very small crystals. Cryo-EM can provide insights into the conformational flexibility of this compound and its binding partners and visualize larger assemblies that may be relevant to its mechanism of action as a PhosTAC.

Mass Spectrometry-Based Approaches for Molecular Identity and Interaction Analysis

Mass Spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, MS can be used to confirm its molecular weight of 1192.76 nih.gov and verify its molecular formula, C63H75ClFN7O13. nih.gov

Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly used for ionizing small molecules like this compound. High-resolution MS can provide accurate mass measurements, allowing for the determination of the elemental composition and differentiation from compounds with similar nominal masses.

Tandem MS (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions. This provides structural information by revealing the connectivity of atoms and the presence of specific functional groups within this compound. By analyzing the fragmentation pattern, researchers can confirm the proposed structure or gain insights into the structure of unknown impurities or degradation products.

MS-based approaches can also be applied to study non-covalent interactions, such as the binding of this compound to its target protein. Native MS, which uses gentle ionization techniques to preserve non-covalent complexes, can be used to detect and characterize this compound-EGFR complexes and potentially determine binding stoichiometry.

Illustrative Hypothetical Mass Spectrum Data for this compound

m/zRelative Abundance (%)Proposed Ion (Hypothetical)
1193.77100[M+H]+
1215.7515[M+Na]+
597.395[M+2H]2+
850.XXXXFragment ion 1
343.YYYYFragment ion 2

(Note: This table presents hypothetical data for illustrative purposes and does not represent actual this compound mass spectral data. The exact m/z values for fragments would depend on the specific fragmentation pathways.)

Spectroscopic Probes for Intermolecular Interactions and Dynamics

Understanding how this compound interacts with its biological targets and the kinetics and thermodynamics of these interactions is crucial for deciphering its mechanism of action as a PhosTAC. Spectroscopic probes and label-free biosensing techniques are employed for this purpose.

Fluorescence Spectroscopy for Ligand-Target Binding Kinetics and Affinity.

Fluorescence spectroscopy can be a valuable tool for studying the binding of this compound to its target if either this compound or its binding partner is fluorescent, or if a fluorescent probe can be incorporated. Changes in fluorescence properties, such as intensity, emission wavelength, polarization, or lifetime, upon binding can be monitored in real-time to determine binding kinetics and affinity.

If this compound itself is fluorescent or can be labeled with a fluorophore, its binding to EGFR can lead to changes in its fluorescence environment, resulting in a change in fluorescence intensity or a shift in the emission spectrum. Similarly, if EGFR or a protein it interacts with is fluorescent (e.g., due to intrinsic tryptophan residues or a genetically encoded fluorescent protein), binding of this compound can quench or enhance this fluorescence or alter its polarization.

Fluorescence polarization/anisotropy is particularly useful for studying the binding of a small fluorescent ligand to a larger protein. When a small fluorescent molecule is free in solution, it rotates rapidly, resulting in low fluorescence polarization. Upon binding to a larger, slower-rotating protein, the rotation of the fluorescent molecule is restricted, leading to increased fluorescence polarization. By measuring the change in polarization as a function of this compound concentration (or the concentration of a fluorescently labeled this compound analog), the dissociation constant (Kd) can be determined.

Kinetic parameters, such as the association rate constant (kon) and dissociation rate constant (koff), can be determined by monitoring the change in fluorescence signal over time upon mixing this compound with its binding partner.

Illustrative Hypothetical Fluorescence Binding Data

[this compound] (µM)Relative Fluorescence Intensity
01.0
0.10.95
0.50.80
1.00.60
5.00.30
10.00.15
50.00.10

(Note: This table presents hypothetical data illustrating a potential decrease in fluorescence intensity upon binding and does not represent actual this compound binding data.)

Vibrational Spectroscopy (e.g., Raman, FT-IR) for Probing Conformational Changes upon Binding

Based on the available search results, specific research findings detailing the application of Raman or FT-IR spectroscopy to probe conformational changes of this compound or its target proteins upon binding were not identified. While these techniques are generally applicable for studying molecular interactions and conformational changes mdpi.comnih.govpolimi.it, data specific to this compound using these methodologies was not found within the scope of this search.

Advanced Imaging and Bioanalytical Techniques for Cellular Studies

Investigating the cellular mechanisms and effects of this compound requires the use of advanced imaging and bioanalytical techniques that can provide spatial and quantitative information at the cellular and molecular levels. These methods allow researchers to visualize the localization of this compound, quantify its interactions, and assess its impact on cellular processes like protein phosphorylation.

Super-Resolution Microscopy for Intracellular Localization of this compound and Target Proteins

Super-resolution microscopy (SRM) encompasses a range of optical microscopy techniques that overcome the diffraction limit of conventional light microscopy, enabling the visualization of cellular structures with nanoscale resolution, typically 20-50 nm or better. thermofisher.comuib.nooxinst.com Techniques such as stimulated emission depletion (STED) microscopy, structured illumination microscopy (SIM), and single-molecule localization microscopy (SMLM) can provide detailed information about the intracellular localization and distribution of specific molecules. uib.nooxinst.com By labeling this compound and its target proteins with appropriate fluorophores, SRM could potentially be used to visualize their precise locations within the cell, study their co-localization, and observe any changes in their distribution upon interaction. thermofisher.comuib.norsc.org This high-resolution imaging is crucial for understanding the spatial dynamics of drug-target engagement and downstream cellular events.

However, based on the available search results, specific research findings detailing the application of super-resolution microscopy for studying the intracellular localization of this compound or its target proteins were not identified. While SRM is a powerful tool for such investigations thermofisher.comuib.norsc.org, data specific to this compound using this methodology was not found within the scope of this search.

Flow Cytometry for Quantifying Cellular Interactions and Dephosphorylation Events

Flow cytometry is a high-throughput technique that allows for the rapid analysis of multiple characteristics of individual cells in a population, including size, granularity, and fluorescence intensity. biocompare.comcellsignal.com It is widely used to quantify cellular interactions, assess cell viability, and detect specific proteins or post-translational modifications within cells using fluorescently labeled antibodies. biocompare.comcellsignal.com In the context of this compound, flow cytometry has been utilized to quantify cellular interactions and assess its biological effects.

Research has employed flow cytometry to assess cell apoptosis induced by this compound treatment in cell lines such as HeLa and H1975 cells. nih.govresearchgate.net For instance, treatment with 1 µM this compound for 48 hours resulted in a significant percentage of apoptotic and dead cells compared to control groups. researchgate.net

Cell LineTreatment (Concentration, Duration)Apoptotic and Dead Cells (%)Control (%)Citation
HeLaThis compound (1 µM, 48 hours)36.412.4 (DMSO) researchgate.net
H1975AfaPhos1 (1 µM, 48 hours)42.93.5 (DMSO) researchgate.net

Note: The table includes data for AfaPhos1 in H1975 cells as presented alongside this compound data in the source.

Flow cytometry has also been used to detect fluorescence related to cellular interactions, such as assessing the binding of antibodies after incubation periods. nih.gov This demonstrates the utility of flow cytometry in quantifying events related to this compound's mechanism of action, including its impact on cell health and potentially its interaction with cellular components. nih.govresearchgate.net The application of "phospho-flow," a variation of flow cytometry using phospho-specific antibodies, is particularly relevant for quantifying protein phosphorylation levels in individual cells, offering a quantitative readout of dephosphorylation events induced by compounds like this compound. biocompare.comcellsignal.com

Quantitative Mass Spectrometry-Based Proteomics for Global Dephosphorylation Assessment

Quantitative mass spectrometry (MS)-based proteomics is an indispensable tool for the comprehensive analysis of protein abundance and post-translational modifications, particularly phosphorylation, on a global scale. thermofisher.comtigem.itthermofisher.comembopress.org This approach allows for the identification and quantification of thousands of proteins and phosphorylation sites in a single experiment, providing a system-wide view of cellular signaling events. thermofisher.comtigem.itembopress.org Data-independent acquisition (DIA) is a quantitative MS technique that has been applied to study the effects of this compound. nih.gov

DIA-MS proteomic profiling has been used to investigate this compound-induced proteome-wide dephosphorylation patterns. nih.gov Studies comparing this compound treatment to other compounds, such as gefitinib (B1684475), have revealed differential dephosphorylation profiles. nih.gov Analysis of phosphorylation sites using DIA-MS has confirmed this compound-induced dephosphorylation events at specific residues on target proteins. nih.gov For example, significant dephosphorylation of EGFR at key sites such as pY1197, pY1110, pY1068, and pY845 has been observed in cells treated with this compound. nih.govmedchemexpress.cominvivochem.com Dephosphorylation of STAT3 at pY705 has also been noted in this compound-treated cells. nih.gov

The use of DIA-MS allows for the identification and quantification of a large number of phosphopeptides, providing a detailed understanding of the phosphorylation landscape changes induced by this compound. nih.gov This quantitative assessment is crucial for elucidating the downstream signaling pathways affected by this compound-mediated dephosphorylation. nih.gov

ProteinPhosphorylation SiteObserved Effect of this compound TreatmentCitation
EGFRpY1197Dephosphorylation nih.gov
EGFRpY1110Dephosphorylation nih.gov
EGFRpY1068Profound Dephosphorylation nih.govmedchemexpress.cominvivochem.com
EGFRpY845Profound Dephosphorylation nih.govmedchemexpress.cominvivochem.com
STAT3pY705Notable Dephosphorylation nih.gov

Computational and Theoretical Chemistry Approaches in Gephos1 Research

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful tools used to investigate the interactions between a ligand, such as GePhos1, and its target proteins, including the epidermal growth factor receptor (EGFR) and the phosphatase (PTPN2) it recruits. Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a protein, while MD simulations provide dynamic information about the stability of the complex and conformational changes over time. researchgate.netmdpi.comfrontiersin.orgmdpi.com

In Silico Prediction of Binding Modes and Affinities for this compound and its Analogs

In silico methods, particularly molecular docking, are widely used to predict how a small molecule like this compound might bind to the active site or a specific binding pocket of a target protein. researchgate.netmdpi.comfrontiersin.org This involves generating various possible binding poses of the ligand within the protein's binding site and scoring these poses based on their estimated binding energy or affinity. mdpi.comfrontiersin.org For this compound, this approach could be applied to predict its binding mode to both EGFR and the recruited phosphatase (PTPN2). Predicting binding affinities computationally can help in understanding the strength of these interactions, which are crucial for the formation of the ternary complex required for PhosTAC activity. While the search results indicate that this compound targets EGFR and recruits PTPN2 medchemexpress.comnih.govresearchgate.net, specific in silico predictions of the binding modes and affinities of this compound or its analogs to these proteins were not detailed in the provided information. The design of an inactive epimer, ithis compound, which lacks binding affinity toward FKBP12F36V, suggests that computational approaches could be involved in analyzing or predicting binding characteristics of this compound and its variants. researchgate.net

Conformational Landscape Analysis of this compound in Free and Bound States

Molecular dynamics simulations are essential for studying the dynamic behavior of molecules and analyzing their conformational landscapes. mdpi.commpg.debiorxiv.org For this compound, MD simulations could be used to explore its flexibility and preferred conformations in isolation (free state) and when bound to its target proteins (bound state). Understanding the conformational changes that this compound undergoes upon binding is vital for elucidating the molecular recognition process and the formation of the functional ternary complex with EGFR and PTPN2. mdpi.commpg.de Analyzing the conformational landscape can reveal stable conformations and the transitions between them, providing insights into how this compound brings the target protein and the phosphatase into proximity. The provided search results discuss molecular dynamics simulations in a general context and their relevance to studying protein-ligand interactions and conformational changes mdpi.commpg.debiorxiv.org, but specific MD simulation studies detailing the conformational landscape analysis of this compound were not found.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations provide a more detailed and accurate description of the electronic structure and reactivity of molecules compared to classical methods. princeton.eduplos.orgpeerj.comresearchgate.net These calculations are particularly valuable for studying chemical reactions, including the dephosphorylation mechanism catalyzed by the phosphatase recruited by this compound.

Elucidation of Reaction Pathways and Transition States in Dephosphorylation Mechanisms

QM calculations can be used to investigate the intricate details of enzymatic reactions, such as the dephosphorylation of phosphorylated tyrosine residues on EGFR by PTPN2. peerj.comnih.govwikipedia.org By calculating the energies of different molecular configurations along a reaction coordinate, QM methods can identify transition states and determine the energy barrier of the reaction. peerj.comnih.gov This allows for the elucidation of the step-by-step mechanism of phosphate (B84403) removal, including the roles of specific amino acid residues in the phosphatase active site and the involvement of water molecules. nih.gov Understanding these reaction pathways at the electronic level can provide critical insights into the catalytic efficiency and mechanism of the this compound-recruited phosphatase. While the search results mention computational studies of phosphorylation mechanisms nih.gov and the dephosphorylation activity induced by this compound medchemexpress.comnih.govresearchgate.net, specific QM studies detailing the reaction pathways and transition states of the dephosphorylation event facilitated by this compound were not present in the provided information.

In Silico Design and Optimization of this compound Analogs

Computational methods, including molecular docking, MD simulations, and QM calculations, are integral to the in silico design and optimization of drug candidates and their analogs. mdpi.commdpi.comnih.gov Based on the structural and mechanistic insights gained from computational studies of this compound, researchers can design modified versions or analogs with improved properties, such as enhanced binding affinity, increased stability, or altered selectivity. mdpi.commdpi.com In silico screening of virtual libraries of this compound analogs can help identify promising candidates for synthesis and experimental testing. Optimization can involve modifying different parts of the this compound molecule, such as the EGFR-targeting ligand, the phosphatase-recruiting element, or the linker connecting them, and using computational methods to predict the impact of these modifications on the molecule's interactions and activity. The mention of an ithis compound epimer nih.govresearchgate.netresearchgate.net suggests that different structural variations of this compound have been considered, likely involving some level of in silico design or analysis, but detailed computational methodologies and findings regarding the design and optimization of this compound analogs were not provided in the search results.

Ligand-Based and Structure-Based Computational Design Methodologies

Computational design methodologies, encompassing both ligand-based and structure-based approaches, play a crucial role in the development and optimization of targeted therapies like PhosTACs involving compounds such as this compound. Structure-based design leverages the three-dimensional structural information of the target protein, in this case, EGFR and the recruited phosphatase (e.g., PTPN2), as well as the recruited protein like FKBP12F36V. nih.govsinobiological.comresearchgate.net By analyzing the binding pockets and interaction sites, computational methods can guide the design of linkers and the placement of effector molecules within the PhosTAC structure to optimize ternary complex formation between the target protein, the PhosTAC molecule, and the phosphatase. The design of this compound, which recruits FKBP12F36V and induces dephosphorylation of EGFR by PTPN2, exemplifies this, where the specific S-pipecolic ester motif was identified as a key contributor for binding to FKBP12F36V based on structural considerations and subsequently modified in the inactive epimer ithis compound to assess its binding contribution. nih.govresearchgate.net

Ligand-based design, conversely, utilizes information from known active and inactive compounds that interact with the target or the recruited protein. Although specific detailed ligand-based design studies solely focused on this compound were not extensively detailed in the search results, this approach would typically involve developing pharmacophore models or QSAR (Quantitative Structure-Activity Relationship) models based on the structural features and activity data of this compound and related compounds. These models can then be used to identify or design new molecules with predicted activity profiles. The development of PhosTACs like this compound, which are composed of different functional modules (an EGFR binder, a linker, and a phosphatase recruiter), inherently involves understanding the ligand properties of each module. nih.govresearchgate.net

The design of the inactive epimer, ithis compound, by inverting the stereocenter of the S-pipecolic ester motif in the FKBP12F36V ligand component is a direct application of structure-based design principles, hypothesizing that this specific stereochemistry is crucial for binding affinity. nih.govresearchgate.net Experimental validation through techniques like SPR confirmed this hypothesis, demonstrating significantly reduced binding for the epimer ligand. nih.govsinobiological.com

Predictive Modeling of PhosTAC Efficacy and Specificity at the Molecular Level

Predictive modeling approaches are essential for forecasting the biological activity, efficacy, and specificity of PhosTACs such as this compound before extensive experimental validation. These models operate at the molecular level, aiming to understand and predict complex biological outcomes based on the structural and chemical properties of the compound and its interactions with biological targets.

Molecular dynamics simulations can be used to study the conformational flexibility of this compound, its interaction with EGFR and the recruited phosphatase, and the dynamics of ternary complex formation. This provides insights into the stability and transient nature of these complexes, which are critical for the catalytic dephosphorylation process. While specific molecular dynamics studies on this compound were not found, such methods are standard in the computational analysis of similar systems like PROTACs and would be applicable to PhosTACs.

Binding affinity prediction is a key aspect of predictive modeling. Computational methods like docking and scoring, as well as more advanced techniques like free energy calculations, can estimate the binding strength of this compound to EGFR and its recruited protein. SPR data for the FKBP12F36V ligand component of this compound provides experimental data (Kd = 16 nM) that can be used to validate and refine these predictive models. nih.govsinobiological.com The lack of binding observed for the ithis compound epimer ligand further supports the accuracy of models that can distinguish between these stereoisomers' binding capabilities. nih.govsinobiological.com

Furthermore, predictive modeling can extend to simulating the dephosphorylation event itself within the ternary complex, potentially using quantum mechanical/molecular mechanical (QM/MM) methods to model the catalytic reaction by the phosphatase. This could help predict the rate and efficiency of dephosphorylation induced by this compound on specific EGFR phosphorylation sites like pY1068 and pY854, complementing experimental observations of profound dephosphorylation at these sites. medchemexpress.cominvivochem.comnih.gov

Predictive modeling also plays a role in understanding and minimizing off-target effects, contributing to the specificity of this compound. By analyzing the potential interactions of this compound with a wide range of kinases and phosphatases, computational models can help identify potential off-targets. While this compound showed decreased inhibition towards receptor-interacting protein kinase 2 (S363), a known off-target of gefitinib (B1684475) (an EGFR inhibitor that likely serves as a warhead in this compound), this suggests the PhosTAC mechanism may offer improved target selectivity, an aspect that could be explored and potentially predicted through computational means. nih.gov Phosphoproteomic analysis following this compound treatment has revealed distinct effects on downstream phosphorylation signaling compared to gefitinib alone, downregulating phosphorylation events associated with processes like RNA processing and chromatin organization, which could be further investigated and potentially predicted using systems biology and network modeling approaches. nhri.org.tw

The use of inactive epimers like ithis compound serves as a crucial experimental control to validate the predictions made by computational models regarding the importance of specific structural features for binding and function. nih.govmedchemexpress.comresearchgate.net

Here is a summary of some experimental findings related to this compound that inform computational modeling efforts:

CompoundTarget(s)Observed EffectRelevant SitesIC50 (HeLa cells, 6 days)Kd (FKBP12F36V ligand)
This compoundEGFRDephosphorylation, Apoptosis, Cell Death, Decreased Cell ViabilitypY1068, pY845 on EGFR0.81 μM researchgate.net16 nM nih.govsinobiological.com
ithis compoundN/AReduced Dephosphorylation, Reduced Cell ViabilityN/A23.4% decrease in cell viability at 5 μM researchgate.netNo notable binding nih.govsinobiological.com

The integration of computational predictions with experimental data, such as binding affinities from SPR and observed dephosphorylation patterns and cellular effects, is vital for refining predictive models and advancing the rational design of this compound and future PhosTAC molecules.

Research Applications and Broader Implications Within Chemical Biology

GePhos1 as a Chemical Probe for Fundamental Phosphorylation Biology

Chemical probes are invaluable tools for dissecting biological processes by selectively modulating the function of specific proteins. oicr.on.carjeid.comthermofisher.krpromega.com this compound serves as a prime example of a chemical probe designed to perturb the phosphorylation state of a target protein, offering insights into the functional consequences of dephosphorylation. researchgate.net

This compound's mechanism of action involves recruiting a phosphatase to a specific protein target, thereby inducing dephosphorylation at particular sites. In the case of this compound, the target is EGFR, and it has been shown to induce dephosphorylation at key autophosphorylation sites, including tyrosine 1068 (pY1068) and tyrosine 845 (pY845). medchemexpress.comresearchgate.net Furthermore, research indicates that this compound treatment leads to the dephosphorylation of downstream signaling proteins, such as STAT3 at tyrosine 705 (pY705). researchgate.net This demonstrates how PhosTACs like this compound can be used to identify substrates of the recruited phosphatase within the context of a specific protein complex or signaling pathway. By observing which phosphorylation sites are reduced upon this compound treatment, researchers can infer that these sites are substrates for the phosphatase brought into proximity, thus helping to map kinase-phosphatase relationships and identify previously uncharacterized substrates. purdue.edufrontiersin.orgresearchgate.netnih.govnih.gov

Cellular signaling networks are intricate systems where protein phosphorylation events propagate and integrate signals, controlling diverse cellular outcomes. embopress.orgnih.govfrontiersin.orgnih.gov By specifically inducing the dephosphorylation of a protein like EGFR, a central node in numerous signaling pathways, this compound allows researchers to interrogate the downstream consequences of targeted dephosphorylation within these complex networks. researchgate.net The observed dephosphorylation of STAT3 pY705 following this compound treatment highlights its utility in studying how modulating the phosphorylation state of one protein affects the activity of downstream signaling components. researchgate.net This targeted approach provides a powerful means to dissect the flow of information through phosphorylation-dependent pathways and understand how disruptions in dephosphorylation contribute to cellular dysfunction or disease states.

Elucidating Uncharacterized Kinase/Phosphatase Substrates and Pathways

Methodological Advancements Inspired by this compound Research

The development and study of this compound have contributed to methodological advancements in chemical biology, particularly concerning the manipulation of protein phosphorylation and the design of targeted molecular tools.

While the research on this compound primarily utilizes established techniques to measure phosphorylation levels (e.g., Western blot) and cellular responses (e.g., apoptosis and viability assays), the PhosTAC concept itself represents a novel methodology for inducing targeted phosphatase activity in a cellular context. medchemexpress.comnih.govresearchgate.netresearchgate.net This provides a new approach for studying phosphatase function and could potentially inspire the development of novel cell-based assays designed to screen for modulators that enhance or inhibit PhosTAC-mediated dephosphorylation. Unlike traditional phosphatase assays that measure general enzyme activity, assays based on PhosTACs would offer a way to specifically assess targeted dephosphorylation events on a protein of interest within its native cellular environment. vwr.comgbiosciences.comrndsystems.comthe-twinkle-factory.comxn--80aabqbqbnift4db.xn--p1ai

This compound is a prime example of an innovation in bifunctional molecule design. nih.govcreative-biolabs.com It is engineered to simultaneously bind to a target protein (EGFR) and recruit a phosphatase (PTPN2 via an adapter protein in the experimental system), thereby facilitating proximity-induced dephosphorylation. nih.govresearchgate.net This design strategy is analogous to that of PROTACs, which recruit E3 ligases for targeted protein degradation, but is distinct in its outcome – dephosphorylation rather than degradation. researchgate.netcreative-biolabs.comrsc.org The successful application of this PhosTAC design in inducing specific dephosphorylation events in cells demonstrates the feasibility and potential of this approach. Furthermore, the design and use of a non-binding epimer control (ithis compound) in the research exemplifies rigorous chemical biology methodology for confirming that the observed effects are due to the targeted recruitment of the phosphatase rather than off-target effects of the molecule's components. nih.govresearchgate.net

Development of Novel Assays for Phosphatase Activity and Modulator Screening

Comparative Analysis with Other Targeted Protein Modulation Strategies

This compound, as a PhosTAC, represents a targeted protein modulation strategy that offers distinct advantages and disadvantages compared to other approaches, notably PROTACs and traditional small-molecule inhibitors.

Traditional small-molecule inhibitors typically function by occupying the active site of an enzyme, blocking its activity. creative-biolabs.combritannica.com While effective, this often requires high cellular concentrations and can lead to off-target effects due to the conserved nature of enzyme active sites. creative-biolabs.com PROTACs, on the other hand, induce the degradation of a target protein by recruiting an E3 ligase to ubiquitinate it. researchgate.netcreative-biolabs.comrsc.org This event-driven mechanism can be catalytic, meaning a single PROTAC molecule can potentially lead to the degradation of multiple target proteins, often resulting in lower effective doses and potentially greater selectivity. creative-biolabs.com

PhosTACs like this compound offer an alternative event-driven strategy: targeted dephosphorylation. researchgate.netcreative-biolabs.com Instead of degrading the protein, they modulate its function by removing specific phosphate (B84403) groups. This is particularly relevant for proteins where modulating activity through dephosphorylation is desired, rather than complete removal of the protein. For instance, some proteins may have essential structural roles in addition to their signaling functions, making degradation undesirable. PhosTACs provide a way to fine-tune protein activity by altering its phosphorylation state, which can have different biological consequences than complete protein depletion. researchgate.net The ability of this compound to induce dephosphorylation at specific EGFR sites and affect downstream signaling illustrates this targeted functional modulation. medchemexpress.comresearchgate.net While both PROTACs and PhosTACs utilize the principle of induced proximity with a modifying enzyme (E3 ligase or phosphatase), the choice between degradation and dephosphorylation depends on the desired biological outcome and the specific role of the target protein in the disease context.

Modulation StrategyMechanismOutcomePotential AdvantagesPotential Disadvantages
Small-Molecule InhibitorsOccupy active site, block activityInhibition of functionRelatively simple design, well-established approachOften require high concentrations, potential off-target effects
PROTACs (Targeted Degradation)Recruit E3 ligase, induce ubiquitinationProtein degradationCatalytic mechanism, potentially lower doses, high selectivityMay not be suitable for all targets, potential off-target degradation
PhosTACs (Targeted Dephosphorylation)Recruit phosphatase, induce dephosphorylationModulation of phosphorylation stateTargeted functional modulation, alternative to degradationRequires understanding of relevant phosphorylation sites and phosphatases

Mechanistic Distinctions from Proteolysis Targeting Chimeras (PROTACs)

This compound operates through a mechanism fundamentally distinct from that of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce the degradation of target proteins by recruiting E3 ubiquitin ligases, leading to ubiquitination and subsequent proteasomal degradation. This process involves a complex three-enzyme ubiquitination system comprising E1, E2, and E3 ligases. researchgate.netnih.gov

Research has shown that this compound, specifically targeting EGFR, induces profound dephosphorylation at key EGFR phosphorylation sites, including tyrosine 1068 (pY1068) and tyrosine 845 (pY845). medchemexpress.comnih.gov Furthermore, this compound treatment has been observed to lead to the dephosphorylation of downstream signaling proteins, such as STAT3 at tyrosine 705 (pY705). nih.gov This targeted dephosphorylation is a direct result of the phosphatase recruitment strategy employed by this compound.

The mechanistic difference is highlighted by the distinct outcomes: PROTACs lead to protein degradation, while PhosTACs like this compound induce targeted protein dephosphorylation. researchgate.netnih.gov This allows for a more nuanced manipulation of protein function, focusing on the dynamic state of phosphorylation which is crucial for many cellular processes. researchgate.net

To further illustrate the mechanistic difference and validate the PhosTAC concept, an inactive epimer of this compound (ithis compound) was developed. Similar to how inactive epimers are used as negative controls in PROTAC studies due to their inability to recruit E3 ligases and thus failing to induce protein degradation, ithis compound lacks the ability to recruit the phosphatase-recruiting element. nih.gov This control compound helps confirm that the observed dephosphorylation effects are specifically due to the phosphatase recruitment mediated by this compound and not solely the inhibitory effect of the kinase binding moiety. nih.gov

Complementary Roles in Chemical Biology Tool Development

This compound and the PhosTAC concept represent a valuable addition to the toolkit of chemical biology, offering a complementary approach to existing technologies like PROTACs. Chemical biology aims to develop novel chemical tools and technologies to understand biological processes. sigmaaldrich.comukri.org By enabling targeted dephosphorylation, this compound provides a means to investigate the functional consequences of specific phosphorylation events in a controlled manner.

While PROTACs are powerful for studying the effects of complete protein removal, PhosTACs like this compound allow researchers to explore the impact of altering the phosphorylation status of a protein while it is still present in the cell. This is particularly relevant for proteins where phosphorylation acts as a molecular switch, controlling different aspects of protein function, localization, or interaction with other molecules.

Studies using this compound have demonstrated its utility in revealing differential downstream signaling compared to traditional kinase inhibitors like gefitinib (B1684475). nhri.org.twnih.gov Phosphoproteomic analysis has shown that EGFR PhosTACs induce a distinct pattern of proteome-wide dephosphorylation compared to gefitinib treatment alone. nhri.org.twnih.gov Beyond canonical EGFR targets, PhosTAC treatment significantly downregulates phosphorylation events associated with processes like RNA processing and chromatin organization. nhri.org.tw This highlights the ability of PhosTACs to uncover broader cellular impacts of modulating phosphorylation that might not be evident with kinase inhibition or protein degradation strategies alone.

This compound has also been shown to reduce cell viability and induce apoptosis in engineered cell lines, demonstrating its potential as a chemical biology tool for studying cell death pathways influenced by protein phosphorylation. nhri.org.twnih.govresearchgate.net

The development of PhosTACs like this compound expands the possibilities for targeted protein modulation in chemical biology research. They offer a means to dissect the intricate roles of protein phosphorylation in cellular signaling and provide novel avenues for the development of research probes and potential therapeutic leads that act by precisely controlling protein phosphorylation levels.

Cell Viability and Apoptosis Data for this compound Treatment

The following table summarizes representative data on the effect of this compound on cell viability and apoptosis in engineered HeLa cells. nih.govresearchgate.net

TreatmentConcentrationDurationCell Viability (% of Control)Apoptosis/Dead Cells (%)
DMSO-48 hours-12.4
This compound1 µM48 hours-36.4
This compound5 µM4 days51.5-
ithis compound (Epimer)5 µM4 days79.4-
Gefitinib5 µM6 days25.7-
This compound5 µM6 days21.5-

Note: Cell viability was measured using CellTiter-Glo. Apoptosis was assessed using propidium (B1200493) iodide and annexin (B1180172) V staining. nih.govresearchgate.net

Future Research Directions and Unresolved Questions for Gephos1 and Phostacs

Exploration of Novel Target-Phosphatase Pairs for GePhos1-like Molecules

A critical area for future research involves expanding the repertoire of target proteins and recruiting phosphatases for PhosTAC design. Currently, PhosTACs like this compound primarily utilize phosphatases such as PP2A and PTPN2 creative-biolabs.comnih.govnih.gov. However, the human genome encodes a diverse array of phosphatases, many of which remain underexplored in the context of targeted dephosphorylation creative-biolabs.com. Identifying and validating novel phosphatase-binding ligands is crucial for developing PhosTACs that can target a broader range of phosphoproteins involved in various diseases sciety.org.

Furthermore, exploring novel target proteins for this compound-like molecules, beyond EGFR, could unlock therapeutic opportunities in different indications. This requires a deep understanding of disease-relevant phosphoproteins and the identification of suitable binding moieties that can be incorporated into PhosTAC design. The challenges lie in identifying ligands with sufficient affinity and selectivity for both the target protein and the chosen phosphatase, while also ensuring proper ternary complex formation for efficient dephosphorylation.

Development of Advanced Delivery Systems for Enhanced in vitro Cellular Investigations

While this compound has shown efficacy in in vitro cellular studies, the development of advanced delivery systems is essential to enhance their intracellular delivery and investigate their effects in more complex biological systems and potentially in vivo. PhosTACs, being relatively larger molecules compared to traditional small molecule inhibitors, may face challenges in cell permeability and bioavailability nih.govmdpi.comresearchgate.net.

Research into various delivery strategies, such as lipid-based nanoparticles, mesoporous delivery systems, or carbon nanotube-based systems, could improve the cellular uptake and distribution of this compound and other PhosTACs sciety.orgmdpi.comresearchgate.net. These systems could help overcome limitations associated with passive diffusion and enable more effective delivery to target cells and tissues, facilitating more comprehensive in vitro cellular investigations and paving the way for in vivo studies.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a deeper and more comprehensive understanding of how this compound and other PhosTACs exert their effects, the integration of multi-omics data is crucial. Phosphoproteomics, in particular, can provide detailed insights into the global changes in protein phosphorylation patterns upon PhosTAC treatment, revealing both on-target and potential off-target effects nih.govnhri.org.twresearchgate.netnih.govresearchgate.net.

Combining phosphoproteomics data with other omics modalities, such as transcriptomics and proteomics, can help elucidate the downstream signaling pathways affected by targeted dephosphorylation nhri.org.twnih.govnih.gov. This integrated approach can reveal how PhosTAC-induced dephosphorylation influences protein abundance, gene expression, and ultimately, cellular phenotypes. Such comprehensive datasets are invaluable for dissecting the intricate mechanisms of action of PhosTACs and identifying potential biomarkers of response or resistance.

Addressing Challenges in PhosTAC Design and Optimization for Research Applications

The design and optimization of PhosTAC molecules for research applications still present several challenges. These include improving the potency and efficacy of PhosTACs, enhancing their selectivity for the target protein and phosphatase, and optimizing their pharmacokinetic properties nih.govmdpi.com.

For instance, studies with EGFR PhosTACs, including this compound, have sometimes shown less pronounced dephosphorylation compared to the inhibitory effects of TKIs, which could be attributed to factors like unoptimized structures or lower cell permeability of current proof-of-concept molecules nih.gov. Future research needs to focus on structure-activity relationship studies to improve the binding affinity and cooperativity of the target protein and phosphatase binders within the PhosTAC construct.

Q & A

Basic Research Questions

Q. How to design an experiment to evaluate GePhos1’s physicochemical properties?

  • Methodology : Start with a hypothesis-driven approach (e.g., "this compound exhibits [specific property] under [conditions]"). Use standardized protocols for material characterization (e.g., spectroscopy, chromatography) and include control groups to isolate variables. Replicate measurements to assess precision .
  • Data Validation : Cross-validate results using complementary techniques (e.g., XRD for crystallinity paired with SEM for morphology) to minimize instrumental bias .

Q. What strategies ensure a comprehensive literature review for this compound studies?

  • Search Design : Use Google Scholar’s advanced operators (e.g., intitle:this compound, source:"Journal of Inorganic Chemistry") to filter high-impact papers. Combine Boolean terms (e.g., This compound AND synthesis NOT industrial) to exclude irrelevant results .
  • Critical Analysis : Organize findings thematically (e.g., synthesis methods, catalytic applications) and identify gaps, such as conflicting reports on stability or reactivity .

Q. How to formulate a research hypothesis about this compound’s mechanistic behavior?

  • Framework : Apply the PICO framework (Population: this compound; Intervention: experimental conditions; Comparison: alternative compounds; Outcome: target property) to structure testable hypotheses .
  • Refinement : Use iterative feedback from pilot studies to adjust variables (e.g., pH, temperature) and refine hypothesis scope .

Advanced Research Questions

Q. How to resolve contradictions in published data on this compound’s catalytic efficiency?

  • Root-Cause Analysis : Compare methodologies across studies (e.g., differences in synthesis routes or analytical techniques). Conduct meta-analyses using statistical tools (e.g., ANOVA) to quantify variability .
  • Experimental Replication : Reproduce key studies under controlled conditions, documenting deviations (e.g., impurity levels, calibration errors) that may explain discrepancies .

Q. What QA/QC protocols are critical for this compound-related geochemical studies?

  • Sampling Strategy : Implement field blanks, duplicates, and certified reference materials to detect contamination or instrumental drift .
  • Data Integrity : Use traceable metadata (e.g., sample IDs, calibration dates) and validate results via interlaboratory comparisons .

Q. How to optimize a multi-method approach for studying this compound’s environmental interactions?

  • Integration : Pair computational modeling (e.g., DFT for electronic structure) with empirical data (e.g., adsorption isotherms) to validate predictive accuracy .
  • Sensitivity Analysis : Test how input parameters (e.g., binding energy, solvent polarity) affect model outcomes to identify dominant variables .

Q. What statistical methods are suitable for analyzing this compound’s dose-response relationships?

  • Model Selection : Use nonlinear regression (e.g., Hill equation) for sigmoidal responses or PCA for multivariate datasets. Validate assumptions (e.g., normality, homoscedasticity) before finalizing models .
  • Uncertainty Quantification : Report confidence intervals and p-values to distinguish between biological/chemical significance and random noise .

Methodological Pitfalls to Avoid

  • Overgeneralization : Avoid broad claims (e.g., "this compound is superior to all analogs") without specifying experimental boundaries (e.g., pH range, solvent systems) .
  • Data Silos : Cross-reference datasets (e.g., spectroscopic and thermodynamic data) to avoid isolated conclusions .
  • Ethnography Gaps : Document procedural details exhaustively (e.g., synthesis duration, reagent purity) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.